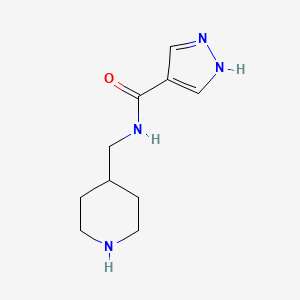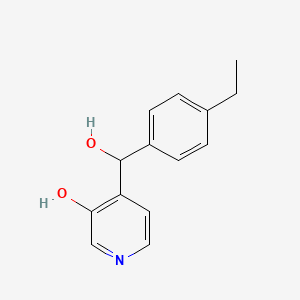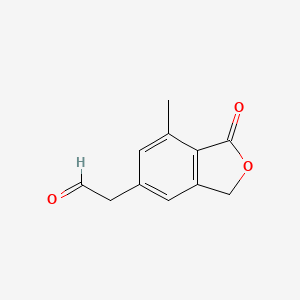
2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde
概要
説明
2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is a chemical compound belonging to the benzofuran family. Benzofurans are a class of organic compounds characterized by a fused benzene and furan ring structure. This particular compound is notable for its unique structural features, which include a methyl group at the 7th position, an oxo group at the 1st position, and an acetaldehyde group at the 5th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of phenol derivatives and acetylacetone, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as trifluoroacetic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as microwave-assisted synthesis. This technique can enhance reaction rates and yields, making it suitable for large-scale production .
化学反応の分析
Types of Reactions
2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, often facilitated by Lewis acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Lewis acids like aluminum chloride in dichloromethane.
Major Products Formed
Oxidation: 7-Methyl-1-oxo-1,3-dihydro-2-benzofuran-5-carboxylic acid.
Reduction: 7-Methyl-1-hydroxy-1,3-dihydro-2-benzofuran-5-yl)acetaldehyde.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
科学的研究の応用
2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex benzofuran derivatives.
Biology: Studied for its potential biological activities, including anti-tumor and anti-viral properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and anti-cancer properties.
Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological effects. For example, its anti-cancer activity may be attributed to the inhibition of cell proliferation pathways .
類似化合物との比較
Similar Compounds
- (4E,8E)-10-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-4,8-dimethyldeca-4,8-dienoate
- 3,5-Dihydroxy-7-methoxy-6-methyl-1-oxo-1,3-dihydro-2-benzofuran-4-carboxylic acid
Uniqueness
2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzofuran core with an acetaldehyde group makes it a versatile intermediate for various synthetic applications .
特性
分子式 |
C11H10O3 |
|---|---|
分子量 |
190.19 g/mol |
IUPAC名 |
2-(7-methyl-1-oxo-3H-2-benzofuran-5-yl)acetaldehyde |
InChI |
InChI=1S/C11H10O3/c1-7-4-8(2-3-12)5-9-6-14-11(13)10(7)9/h3-5H,2,6H2,1H3 |
InChIキー |
LFOSWVOAEZLXCE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C(=O)OC2)CC=O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
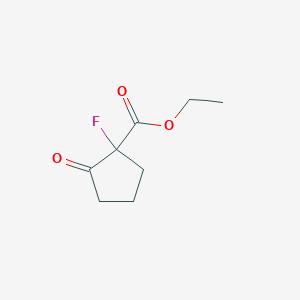
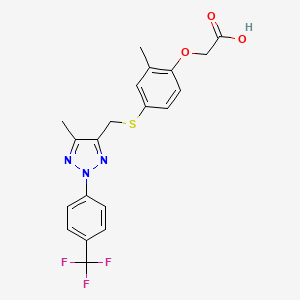
![6-(bromomethyl)-3,3-diethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B8682086.png)
![(8S,9S,13R,14S)-3-Methoxy-13-methyl-7,8,9,11,12,13,14,15-octahydro-6H-cyclopenta[a]phenanthrene-17-D](/img/structure/B8682095.png)
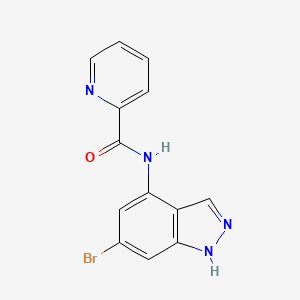
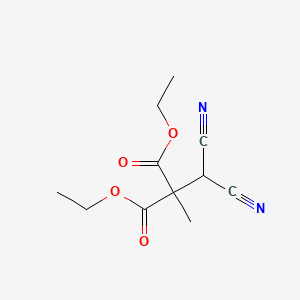
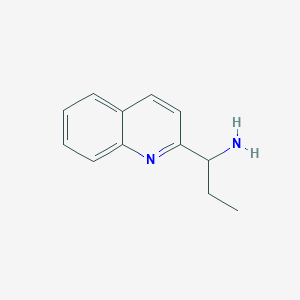
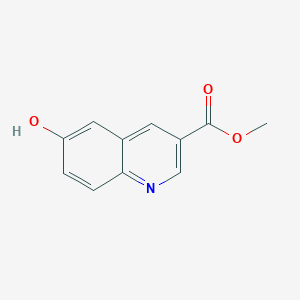
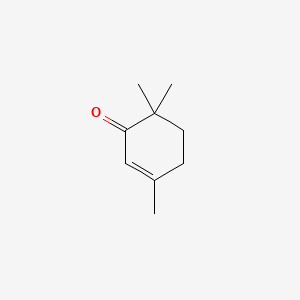
![Diethyl [(1H-1,2,4-triazol-1-yl)methyl]phosphonate](/img/structure/B8682157.png)
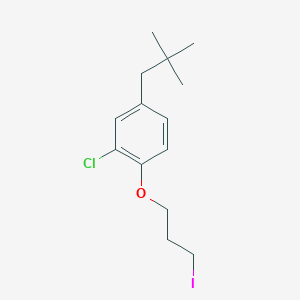
![4-[(2,5-Dioxoimidazolidin-4-ylidene)methyl]benzonitrile](/img/structure/B8682170.png)
